molecular formula C17H25N3O4S B11131823 1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide

1-{[4-Methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B11131823
M. Wt: 367.5 g/mol
InChI Key: ATOVCNABDTUHRW-UHFFFAOYSA-N
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Description

1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Attachment of the carbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives such as:

The uniqueness of 1-{4-METHYL-3-[(PROPAN-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

1-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H25N3O4S/c1-11(2)19-17(22)15-10-14(5-4-12(15)3)25(23,24)20-8-6-13(7-9-20)16(18)21/h4-5,10-11,13H,6-9H2,1-3H3,(H2,18,21)(H,19,22)

InChI Key

ATOVCNABDTUHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)NC(C)C

Origin of Product

United States

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